An In-depth Technical Guide to 1,1'-Diethyl-2,2'-cyanine iodide (CAS 977-96-8): Properties, Mechanisms, and Applications
An In-depth Technical Guide to 1,1'-Diethyl-2,2'-cyanine iodide (CAS 977-96-8): Properties, Mechanisms, and Applications
This guide provides a comprehensive technical overview of 1,1'-Diethyl-2,2'-cyanine iodide, a versatile cyanine dye with significant applications in biological research and drug development. Known by several synonyms including Pseudoisocyanine iodide (PIC), Decynium 22, and 1-Ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]quinolinium iodide, this compound's unique photophysical properties and biological interactions make it an invaluable tool for researchers.[1][2] This document delves into its core characteristics, mechanisms of action, and practical applications, offering field-proven insights for scientists and professionals.
Core Physicochemical and Spectroscopic Profile
1,1'-Diethyl-2,2'-cyanine iodide is a quinocyanine dye characterized by a robust chemical structure and distinct physical properties.[3][4] Its extended conjugated system is the foundation of its strong optical absorption and fluorescence capabilities.[5] The molecule's stability and solubility in specific organic solvents are critical for its practical utility in experimental settings.
Table 1: Key Physicochemical and Spectroscopic Properties
| Property | Value | Source(s) |
| CAS Number | 977-96-8 | [1] |
| Molecular Formula | C₂₃H₂₃IN₂ | [1] |
| Molecular Weight | 454.35 g/mol | [1][2] |
| Appearance | Golden yellow to dark red or dark green crystalline powder.[1][3][4] | [1][3][4] |
| Melting Point | ~273 °C (with decomposition) | [1][2][5] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) up to 10 mM.[3][4] | [3][4] |
| Absorption Max (λmax) | ~524-525 nm (in Ethanol or Water) | [2][3][5][6] |
| Molar Absorptivity (ε) | ~54,000 L·mol⁻¹·cm⁻¹ at 524 nm (in Ethanol) | [5][6][7] |
| Purity | ≥98% (by HPLC) | [1][8] |
The high molar absorptivity is a key feature, enabling sensitive detection even at low concentrations, which is highly advantageous for applications like fluorescence microscopy and biochemical assays.[1] However, it is sensitive to light and strong oxidizing agents, which can lead to degradation.[5][9]
The Phenomenon of J-Aggregation
A defining characteristic of 1,1'-Diethyl-2,2'-cyanine iodide is its capacity to form J-aggregates in aqueous solutions.[5] This self-assembly process is highly dependent on factors like concentration, temperature, and solvent polarity.[10]
-
Monomeric State: At low concentrations or in organic solvents like ethanol, the dye exists primarily as monomers, exhibiting an absorption maximum around 524 nm.[5][10]
-
Aggregate Formation: In aqueous solutions at higher concentrations, the molecules self-organize into supramolecular structures known as J-aggregates. This aggregation is marked by the appearance of a new, sharp, and red-shifted absorption band at approximately 573 nm.[10]
This spectral shift is due to strong exciton coupling between the dye molecules arranged in a head-to-tail fashion.[5] The formation of J-aggregates is not merely a physical curiosity; it is the basis for its use as a fluorescent probe inside cells. While the monomeric form is weakly fluorescent, the aggregated state exhibits strong superradiant emission, a phenomenon that can be harnessed to report on cellular uptake and localization.[11]
Mechanism of Action: Inhibition of Monoamine Transporters
In the context of drug development and neuroscience, 1,1'-Diethyl-2,2'-cyanine iodide (as Decynium 22) is recognized as a potent inhibitor of specific membrane transporters. Its primary targets are the organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT).[8][11][12]
These transporters play a crucial role in the disposition of monoamine neurotransmitters (like dopamine and norepinephrine) and various xenobiotics.[11] The inhibitory action of Decynium 22 is of significant interest for modulating neurotransmitter levels and studying neurodegenerative processes.
-
Competitive Inhibition: It is hypothesized that Decynium 22 competes with endogenous monoamines and other substrates for transport via OCTs and PMAT.[11] By blocking these transporters, it can prevent the uptake of neurotoxins or alter the extracellular concentration of neurotransmitters.
-
Neuroprotective Effects: A key application stemming from this mechanism is its ability to inhibit the uptake of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a metabolite linked to Parkinson's-like neurodegeneration.[3][4][5] By blocking MPP+ entry into neurons, it can prevent the subsequent apoptosis (programmed cell death).[3][4]
Key Applications in Research
The unique properties of this dye lend it to a variety of applications in life sciences research.
-
Fluorescent Imaging: It is widely used as a fluorescent probe for imaging cellular processes.[1][5][13] Its ability to form highly fluorescent J-aggregates upon cellular uptake allows for the visualization of cells and the study of transporter activity.[11]
-
Neuroscience Research: Its role as an inhibitor of MPP+ uptake makes it a valuable tool for studying the mechanisms of neurotoxicity and developing potential neuroprotective strategies.[3][5]
-
Photodynamic Therapy (PDT): In some research contexts, cyanine dyes are explored for their potential in PDT.[1][13][14] When activated by light, they can generate reactive oxygen species that selectively destroy targeted cells, such as cancer cells.[1][13]
-
Sensor Development: The dye's sensitivity to its chemical environment makes it a candidate for use in the development of optical biosensors for detecting specific biomolecules or environmental pollutants.[1][13][14]
Experimental Protocol: Cell-Based Fluorescence Imaging
This protocol outlines a generalized workflow for using 1,1'-Diethyl-2,2'-cyanine iodide to visualize cells based on transporter-mediated uptake.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of 1,1'-Diethyl-2,2'-cyanine iodide in high-quality, anhydrous DMSO.[3][4]
- Vortex thoroughly to ensure complete dissolution. Store protected from light at room temperature.[3][15]
2. Cell Culture:
- Plate cells of interest (e.g., astrocytes, which express OCTs) in a suitable format for microscopy (e.g., glass-bottom dishes).[11]
- Culture cells to the desired confluency under standard conditions.
3. Staining Procedure:
- Prepare a working solution of the dye by diluting the stock solution in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration (typically in the low micromolar range, e.g., 1-10 µM).
- Aspirate the culture medium from the cells and wash once with the buffer.
- Incubate the cells with the dye working solution at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time may require optimization.
- Causality Note: Incubation allows for active transport of the dye into the cells via transporters like OCTs. The intracellular environment and potential interaction with biomolecules like DNA can template the formation of fluorescent J-aggregates.[11]
4. Imaging:
After incubation, wash the cells two to three times with fresh buffer to remove extracellular dye.
Add fresh buffer or imaging medium to the cells.
Visualize the cells using a fluorescence microscope. Use an excitation wavelength near 480 nm and collect emission centered around 570-580 nm to specifically detect the intracellular J-aggregates.[11]
Workflow for cell imaging with the dye. Safety and Handling
1,1'-Diethyl-2,2'-cyanine iodide is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
-
Hazard Identification: The compound is classified as fatal if swallowed or inhaled, harmful in contact with skin, and causes serious skin and eye irritation.[16][17] It may also cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and protective gloves when handling.[15][16] Work in a well-ventilated area or under a chemical fume hood.[16] Respiratory protection may be required.[16]
-
Handling and Storage: Avoid creating dust.[16] Keep the container tightly closed and store in a dry, well-ventilated place, protected from light.[15][16] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[16]
-
Disposal: Dispose of the material and its container as hazardous waste in accordance with local, state, and federal regulations.[16]
Conclusion
1,1'-Diethyl-2,2'-cyanine iodide is a multifaceted chemical tool with a rich history and a promising future in scientific research. Its utility is rooted in its unique photophysical properties, particularly its ability to form J-aggregates, and its specific biological activity as a potent inhibitor of key monoamine transporters. For researchers in cell biology, neuroscience, and drug development, a thorough understanding of its properties, mechanisms, and handling requirements is essential to leverage its full potential in advancing scientific discovery.
References
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- ChemicalBook. (n.d.). 1,1'-diethyl-2,2'-cyanine iodide.
- MedChemExpress. (n.d.). Pseudoisocyanine iodide (1,1'-Diethyl-2,2'-cyanine iodide) | Transporter Inhibitor.
- Chem-Impex. (n.d.). 1,1'-Diethyl-2,2'-cyanine iodide.
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- Oregon Medical Laser Center. (2017). 1,1'-diethyl-2,2'-cyanine iodide.
- Chem-Impex. (n.d.). 1,1'-Diethyl-2,2'-carbocyanine iodide.
- J&K Scientific. (n.d.). 1,1′-Diethyl-2,2′-cyanine iodide | 605-91-4.
- Tocris Bioscience. (n.d.). Decynium 22 | CAS 977-96-8.
- Santa Cruz Biotechnology. (n.d.). 1,1'-Diethyl-2,4'-cyanine iodide - Material Safety Data Sheet.
- The Journal of Physical Chemistry B. (n.d.). Dynamics of Formation of 1,1′-Diethyl-2,2′-Cyanine Iodide J-Aggregates in Solution.
- TCI Chemicals. (n.d.). 1,1'-Diethyl-2,2'-cyanine Iodide | 977-96-8.
- Ivanov, A. I., et al. (n.d.). MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES. PubMed Central.
- ResearchGate. (n.d.). Dynamics of Formation of 1,1'-Diethyl-2,2'-Cyanine Iodide J-Aggregates in Solution.
- PubChem. (n.d.). 1,1'-Diethyl-2,2'-cyanine iodide.
- University of Wisconsin-Madison. (n.d.). Absorption Spectra of Conjugated Dyes. Retrieved from University of Wisconsin-Madison Chemistry Department.
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